molecular formula C11H16ClNO3 B2972439 methyl 5-[(1S)-1-aminoethyl]-2-methoxybenzoate hydrochloride CAS No. 2225126-74-7

methyl 5-[(1S)-1-aminoethyl]-2-methoxybenzoate hydrochloride

Cat. No.: B2972439
CAS No.: 2225126-74-7
M. Wt: 245.7
InChI Key: QXTOJVWYFWXJME-FJXQXJEOSA-N
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Description

Methyl 5-[(1S)-1-aminoethyl]-2-methoxybenzoate hydrochloride is a chiral benzoate derivative characterized by a methoxy group at the ortho-position, an (S)-configured aminoethyl substituent at the meta-position, and a methyl ester at the para-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

methyl 5-[(1S)-1-aminoethyl]-2-methoxybenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-7(12)8-4-5-10(14-2)9(6-8)11(13)15-3;/h4-7H,12H2,1-3H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTOJVWYFWXJME-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)OC)C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[(1S)-1-aminoethyl]-2-methoxybenzoate hydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ester is then subjected to amination using an appropriate amine, followed by purification to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically obtained as a powder and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(1S)-1-aminoethyl]-2-methoxybenzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-[(1S)-1-aminoethyl]-2-methoxybenzoate hydrochloride is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of methyl 5-[(1S)-1-aminoethyl]-2-methoxybenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or allosteric sites on proteins, leading to changes in their activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

Table 1: Structural Comparison of Selected Benzoate Derivatives
Compound Name Substituent Positions Molecular Formula Molecular Weight Key Functional Groups Reference
Methyl 5-[(1S)-1-aminoethyl]-2-methoxybenzoate HCl 2-OCH₃, 5-(S)-NH₂CH₂CH₃ C₁₁H₁₆ClNO₃ ~245.7* Methoxy, aminoethyl, methyl ester Inferred
(S)-Methyl 4-(1-aminoethyl)benzoate 4-(S)-NH₂CH₂CH₃ C₁₀H₁₃NO₂ 179.22 Aminoethyl, methyl ester
2-Hydroxy-5-[...]benzamide HCl 2-OH, 5-amide/ethylamine C₁₉H₂₄ClN₂O₃ ~372.9* Hydroxy, amide, ethylamine

*Calculated based on molecular formula.

Key Observations:
  • Substituent Position Impact: The meta-positioned aminoethyl group in the target compound contrasts with the para-substituted analog in (S)-methyl 4-(1-aminoethyl)benzoate . This positional difference may influence steric interactions and binding affinity in biological systems.
Key Observations:
  • Synthetic Efficiency: The 83% yield reported for (S)-methyl 4-(1-aminoethyl)benzoate suggests that similar esterification/amination strategies could be viable for the target compound .
  • Solubility : The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs, enhancing bioavailability.

Biological Activity

Methyl 5-[(1S)-1-aminoethyl]-2-methoxybenzoate hydrochloride, a chemical compound characterized by its unique structural features, has garnered attention in various biological and pharmacological studies. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a benzoate ester. Its structure includes:

  • Methoxy Group : Enhances lipophilicity and membrane permeability.
  • Aminoethyl Group : Facilitates interaction with biological targets such as enzymes and receptors.

This combination of functional groups contributes to the compound's biological activity and potential therapeutic applications.

The compound's mechanism of action primarily involves its interaction with specific molecular targets. The aminoethyl group allows it to engage with various enzymes and receptors, potentially modulating their functions. The methoxy group increases the compound's bioavailability by enhancing its ability to cross cell membranes.

Key Mechanisms :

  • Enzyme Interaction : Modulates enzymatic activity, influencing metabolic pathways.
  • Receptor Binding : Potentially acts on neurotransmitter receptors, which may lead to therapeutic effects in neurological disorders.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various domains:

  • Antioxidant Activity : Exhibits potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through modulation of signaling pathways.
  • Neuroprotective Effects : Its interaction with serotonin receptors may provide benefits in treating anxiety and depression-related disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Ames Test for Mutagenicity : The compound was subjected to the Ames test to evaluate its mutagenic potential. Results indicated a negative outcome, suggesting it does not induce mutations in bacterial DNA .
  • In Vitro Studies on Cancer Cells : In vitro assays demonstrated that this compound reduced the viability of certain cancer cell lines, indicating potential anticancer properties. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Neuropharmacological Assessment : Research on its effects on serotonin receptors showed that the compound could act as a selective antagonist, which may be beneficial in managing conditions like anxiety and depression .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructureUnique Features
Methyl 4-(2-aminoethyl)-2-methoxybenzoate hydrochlorideC11H16ClNO3Different position of amino group
Methyl 5-amino-2-methoxybenzoateC9H11NO3Lacks the aminoethyl side chain
Methyl 3-(2-aminoethyl)-3-methoxybenzoate hydrochlorideC11H16ClNO3Variation in the position of methoxy group

This table highlights how variations in structural features affect biological activity and reactivity, showcasing the distinctiveness of this compound in research applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 5-[(1S)-1-aminoethyl]-2-methoxybenzoate hydrochloride, and what challenges exist in stereochemical control?

  • Methodology: Asymmetric synthesis via reductive amination is commonly employed for chiral amine intermediates. For example, enantioselective hydrogenation using palladium catalysts or enzymatic resolution (e.g., lipases) can achieve the (1S) configuration . Key challenges include minimizing racemization during esterification and maintaining optical purity under acidic conditions (e.g., HCl workup). Characterization via chiral HPLC (e.g., Chiralpak IC column) and polarimetry is critical .

Q. How can researchers verify the purity and structural identity of this compound?

  • Methodology:

  • Purity: Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Purity ≥95% is typical for research-grade material .
  • Structural Confirmation:
  • 1H/13C NMR: Key signals include methoxy protons (δ ~3.8 ppm), aromatic protons (δ 6.5–7.5 ppm), and the chiral amine (δ 1.2–1.5 ppm for CH3, split due to stereochemistry) .
  • High-Resolution Mass Spectrometry (HRMS): Calculate expected m/z for C11H16ClNO3 (M+H: 246.0895) .

Q. What safety precautions are essential when handling this compound?

  • Guidelines:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation of fine particles .
  • Storage: Store in a desiccator at 2–8°C to prevent hygroscopic degradation .
  • Toxicity: Limited acute toxicity data; treat as a potential irritant (similar to structurally related benzyl alcohol derivatives). Refer to SDS analogs for hazard classification .

Advanced Research Questions

Q. How does the stereochemistry of the (1S)-1-aminoethyl group influence biological activity in receptor-binding assays?

  • Experimental Design:

  • Comparative Studies: Synthesize both (1S) and (1R) enantiomers and test affinity for target receptors (e.g., adrenergic or serotonin receptors) using radioligand binding assays .
  • Data Interpretation: Stereospecific activity is common in aminoethyl-containing compounds (e.g., methoxamine hydrochloride, a β-adrenergic agonist). The (1S) configuration may enhance binding due to spatial alignment with receptor pockets .

Q. What are the kinetic and thermodynamic stability profiles of this compound under physiological pH conditions?

  • Methodology:

  • pH Stability Study: Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC.
  • Findings: Esters are prone to hydrolysis under alkaline conditions. The methoxy group may slow hydrolysis compared to unsubstituted analogs .
  • Implications: Stability data guide formulation strategies (e.g., lyophilization for intravenous use) .

Q. How can researchers resolve contradictions in reported toxicity data for structurally similar compounds?

  • Approach:

  • Meta-Analysis: Compare SDS entries for analogs (e.g., methoxamine hydrochloride and norephedrine derivatives ). Discrepancies often arise from purity variations or assay conditions.
  • In Silico Prediction: Use tools like OECD QSAR Toolbox to predict acute toxicity based on functional groups (amine, ester, aromatic ring) .
  • Validation: Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to generate compound-specific data .

Key Research Gaps

  • Ecotoxicity Data: No studies on aquatic toxicity; extrapolate from benzyl alcohol analogs (e.g., EC50 for Daphnia magna) .
  • Metabolic Pathways: Unclear hepatic metabolism; propose LC-MS/MS studies with microsomal incubations .

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